

# Freselestat: A Technical Guide to a Potent Neutrophil Elastase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Freselestat |           |
| Cat. No.:            | B1674156    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Freselestat (also known as ONO-6818) is a potent, orally active, and selective inhibitor of human neutrophil elastase (HNE). Developed through a collaboration between Ono Pharmaceutical and Cortech, Inc., Freselestat showed significant promise in preclinical models of inflammatory lung diseases, including chronic obstructive pulmonary disease (COPD) and acute lung injury (ALI). Its mechanism of action centers on the direct inhibition of HNE, a key serine protease involved in the pathogenesis of these conditions. Despite promising preclinical results, the clinical development of Freselestat was discontinued due to safety concerns, specifically observations of elevated liver function tests in a Phase IIa clinical trial. This guide provides a comprehensive overview of the pharmacological properties of Freselestat, detailing its mechanism of action, preclinical efficacy, and the clinical findings that led to the cessation of its development.

### Introduction

Neutrophil elastase, a serine protease released from activated neutrophils, plays a critical role in the inflammatory cascade and tissue destruction associated with various respiratory diseases. Its uncontrolled activity contributes to the degradation of extracellular matrix components, mucus hypersecretion, and perpetuation of the inflammatory response. Consequently, the inhibition of HNE has been a significant therapeutic target for diseases like



COPD, cystic fibrosis, and acute respiratory distress syndrome (ARDS). **Freselestat** emerged as a promising small molecule inhibitor designed to selectively target HNE.

### **Mechanism of Action**

**Freselestat** is a competitive and reversible inhibitor of human neutrophil elastase.[1] It binds to the active site of the enzyme, preventing the breakdown of its natural substrates.[2]

# Signaling Pathway of Neutrophil Elastase and Inhibition by Freselestat

Neutrophil elastase is involved in multiple signaling pathways that contribute to inflammation and tissue damage. **Freselestat** acts by directly binding to and inhibiting the enzymatic activity of HNE, thereby blocking these downstream effects.





Click to download full resolution via product page

Caption: Mechanism of action of Freselestat in inhibiting the HNE signaling pathway.

# Pharmacological Properties Pharmacodynamics



**Freselestat** is a highly potent inhibitor of human neutrophil elastase with a reported Ki (inhibition constant) of 12.2 nM.[3][4] It demonstrates high selectivity for HNE over other proteases.

Table 1: In Vitro Potency and Selectivity of Freselestat

| Parameter                           | Value                                                                                                                                                                 | Reference |
|-------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Ki for Human Neutrophil<br>Elastase | 12.2 nM                                                                                                                                                               | [3][4]    |
| Selectivity                         | >100-fold less active against<br>trypsin, proteinase 3,<br>pancreatic elastase, plasmin,<br>thrombin, collagenase,<br>cathepsin G, and murine<br>macrophage elastase. | [1][3]    |

#### **Pharmacokinetics**

While detailed pharmacokinetic parameters from human studies are not widely available due to the discontinuation of its development, **Freselestat** was designed and confirmed in preclinical studies to be an orally active agent.[3][5]

## **Preclinical Efficacy**

**Freselestat** demonstrated significant efficacy in various preclinical models of inflammatory diseases.

### **Human Neutrophil Elastase-Induced Emphysema in Rats**

In a rat model of HNE-induced emphysema, oral administration of **Freselestat** one hour prior to HNE instillation resulted in a dose-dependent attenuation of acute lung injury and the subsequent development of emphysema.[5][6]

Table 2: Efficacy of Freselestat in a Rat Model of HNE-Induced Emphysema



| Parameter                                           | HNE Control<br>Group    | Freselestat (10<br>mg/kg) | Freselestat<br>(100 mg/kg)              | Reference |
|-----------------------------------------------------|-------------------------|---------------------------|-----------------------------------------|-----------|
| Lung<br>Myeloperoxidase<br>Activity (U/g<br>tissue) | Increased vs.<br>Saline | Dose-dependent reduction  | Significant reduction                   | [5]       |
| Hemoglobin in<br>BALF (μg/mL)                       | Increased vs.<br>Saline | Dose-dependent reduction  | Significant reduction                   | [5]       |
| Neutrophil Count<br>in BALF (x10^4<br>cells/mL)     | Increased vs.<br>Saline | Dose-dependent reduction  | Significant reduction                   | [5]       |
| Functional Residual Capacity (% of predicted)       | Increased vs.<br>Saline | Attenuated<br>increase    | Significantly<br>attenuated<br>increase | [5]       |
| Total Lung<br>Capacity (% of<br>predicted)          | Increased vs.<br>Saline | Attenuated increase       | Significantly<br>attenuated<br>increase | [5]       |
| Lung<br>Compliance<br>(mL/cmH2O)                    | Increased vs.<br>Saline | Attenuated increase       | Significantly<br>attenuated<br>increase | [5]       |
| Mean Linear<br>Intercept (μm)                       | Increased vs.<br>Saline | Attenuated increase       | Significantly<br>attenuated<br>increase | [5]       |

BALF: Bronchoalveolar Lavage Fluid

# **Simulated Extracorporeal Circulation**

In an in vitro model using human blood circulated through a membrane oxygenator to simulate cardiopulmonary bypass, **Freselestat** demonstrated potent anti-inflammatory effects.[7]

Table 3: Effect of Freselestat in a Simulated Extracorporeal Circulation Model



| Parameter                       | Control Group       | Freselestat (1.0 μM)  | Reference |
|---------------------------------|---------------------|-----------------------|-----------|
| Neutrophil Elastase<br>Levels   | Increased over time | Significantly lower   | [7]       |
| Interleukin-8 (IL-8) Production | Increased over time | Significantly reduced | [7]       |
| Complement C5b-9 Production     | Increased over time | Significantly reduced | [7]       |

# **Experimental Protocols HNE-Induced Emphysema in Rats**

- Animal Model: Male Wistar rats.
- Induction of Emphysema: Intratracheal administration of human neutrophil elastase (200 U)
  using a microsprayer.
- Treatment: Freselestat (10 mg/kg or 100 mg/kg) or vehicle (0.5% carboxymethyl-cellulose)
   was administered orally one hour before HNE application.
- Acute Phase Assessment (6 hours post-HNE):
  - Bronchoalveolar lavage fluid (BALF) was collected to measure neutrophil counts and hemoglobin concentration.
  - Lung tissue was harvested to determine myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.
- Chronic Phase Assessment (8 weeks post-HNE):
  - Pulmonary function tests were performed to measure functional residual capacity (FRC),
     total lung capacity (TLC), and lung compliance.
  - Histological analysis of lung tissue was conducted to determine the mean linear intercept as a measure of airspace enlargement.





Click to download full resolution via product page

Caption: Experimental workflow for the HNE-induced emphysema model in rats.

### **Simulated Extracorporeal Circulation**

Model: Freshly drawn human blood was heparinized (3.75 U/mL) and recirculated for 120 minutes in a circuit consisting of a membrane oxygenator and a roller pump.



- Treatment: The blood was treated with either **Freselestat** (1.0 μM) or vehicle.
- Measurements: Samples were taken at baseline and at various time points during the 120minute circulation.
  - Neutrophil elastase, IL-8, and C5b-9 levels were measured by enzyme immunoassay.
  - Neutrophil adhesion molecules (CD11b and L-selectin) and cytoplasmic F-actin were measured by flow cytometry.
  - Neutrophil deformability was assessed using simulated silicon microcapillaries.

## **Clinical Development and Discontinuation**

**Freselestat** entered clinical development for the treatment of COPD and Alpha-1 Antitrypsin Deficiency. However, in November 2002, Ono Pharmaceutical announced the discontinuation of its development.[8]

The decision was based on findings from a Phase IIa double-blind, placebo-controlled clinical study in patients with COPD in Japan, which was initiated in July 2001. The analysis of the data revealed an abnormal elevation in liver function test (LFT) values (mild to moderate) in the **Freselestat**-treated group. A causal relationship between the drug administration and the elevated LFTs could not be ruled out, leading to the voluntary suspension of the study and ultimately the termination of the development program due to safety concerns.[8]

# Conclusion

Freselestat is a potent and selective inhibitor of human neutrophil elastase that demonstrated significant anti-inflammatory and tissue-protective effects in preclinical models. Its oral bioavailability made it an attractive candidate for the treatment of chronic inflammatory lung diseases such as COPD. However, the emergence of safety signals related to liver function in early clinical trials led to the discontinuation of its development. The story of Freselestat underscores the critical importance of safety evaluation in the transition from promising preclinical findings to clinical application and serves as a valuable case study for researchers and professionals in the field of drug development. The extensive preclinical data generated for Freselestat continues to contribute to the understanding of the role of neutrophil elastase in disease and the development of next-generation HNE inhibitors.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Protease-Specific Biomarkers to Analyse Protease Inhibitors for Emphysema Associated with Alpha 1-Antitrypsin Deficiency. An Overview of Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. American Thoracic Society | Clinical Trials [site.thoracic.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Freselestat|ONO-6818;ONO 6818 [dcchemicals.com]
- 5. A novel oral neutrophil elastase inhibitor (ONO-6818) inhibits human neutrophil elastase-induced emphysema in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. ONO-6818, a novel, potent neutrophil elastase inhibitor, reduces inflammatory mediators during simulated extracorporeal circulation PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ono-pharma.com [ono-pharma.com]
- To cite this document: BenchChem. [Freselestat: A Technical Guide to a Potent Neutrophil Elastase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674156#pharmacological-properties-of-freselestat]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com